molecular formula C11H18BrN3O2 B2806892 tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate CAS No. 1880073-90-4

tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate

Cat. No.: B2806892
CAS No.: 1880073-90-4
M. Wt: 304.188
InChI Key: QYISOPOXUWTEOS-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate is a chemical compound with the molecular formula C11H19BrN3O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 4-bromo-1H-pyrazol-1-yl moiety via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-1H-pyrazole in the presence of a suitable base and solvent. One common method involves the use of potassium carbonate (K2CO3) as the base and ethyl acetate (EA) as the solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the reaction mixture is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields the corresponding amine derivative.

    Oxidation and Reduction Reactions: Oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromine atom in the pyrazole ring plays a crucial role in binding to the active site of target proteins, while the carbamate group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

Tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate is unique due to the presence of the 4-bromo-1H-pyrazole moiety, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the bromine atom or have different substituents on the pyrazole ring .

Properties

IUPAC Name

tert-butyl N-[3-(4-bromopyrazol-1-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-5-4-6-15-8-9(12)7-14-15/h7-8H,4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISOPOXUWTEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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